molecular formula C12H17Cl2NO3 B2814312 6-Azaspiro[3.4]octane-6-carboxylic acid, 1,1-dichloro-2-oxo-, 1,1-dimethylethyl ester CAS No. 1558037-99-2

6-Azaspiro[3.4]octane-6-carboxylic acid, 1,1-dichloro-2-oxo-, 1,1-dimethylethyl ester

Cat. No.: B2814312
CAS No.: 1558037-99-2
M. Wt: 294.17
InChI Key: JXIGDJHPUNVMQL-UHFFFAOYSA-N
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Description

6-Azaspiro[3.4]octane-6-carboxylic acid, 1,1-dichloro-2-oxo-, 1,1-dimethylethyl ester is a spirocyclic compound characterized by a unique structural framework. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic structure imparts unique chemical properties that make it a valuable building block in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[3.4]octane-6-carboxylic acid, 1,1-dichloro-2-oxo-, 1,1-dimethylethyl ester can be achieved through multiple synthetic routes. One common method involves the annulation of cyclopentane and four-membered rings . The reaction conditions typically require the use of specific catalysts and reagents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound often involves optimized synthetic routes that ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[3.4]octane-6-carboxylic acid, 1,1-dichloro-2-oxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized spirocyclic compounds .

Mechanism of Action

The mechanism of action of 6-Azaspiro[3.4]octane-6-carboxylic acid, 1,1-dichloro-2-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Azaspiro[3.4]octane-6-carboxylic acid, 1,1-dichloro-2-oxo-, 1,1-dimethylethyl ester is unique due to its specific spirocyclic framework and the presence of dichloro and oxo functional groups. These features confer distinct chemical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

tert-butyl 3,3-dichloro-2-oxo-6-azaspiro[3.4]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO3/c1-10(2,3)18-9(17)15-5-4-11(7-15)6-8(16)12(11,13)14/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIGDJHPUNVMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)C2(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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